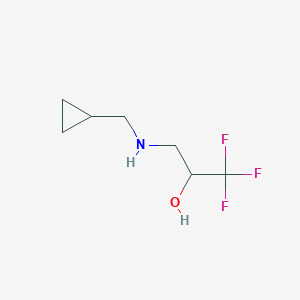

3-((Cyclopropylmethyl)amino)-1,1,1-trifluoropropan-2-ol

Description

Properties

Molecular Formula |

C7H12F3NO |

|---|---|

Molecular Weight |

183.17 g/mol |

IUPAC Name |

3-(cyclopropylmethylamino)-1,1,1-trifluoropropan-2-ol |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)4-11-3-5-1-2-5/h5-6,11-12H,1-4H2 |

InChI Key |

ZPEVOAXYFQBOAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNCC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Cyclopropylmethyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of cyclopropylmethylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((Cyclopropylmethyl)amino)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The trifluoropropanol moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethyl ketone, while reduction could produce cyclopropylmethyl alcohol.

Scientific Research Applications

3-((Cyclopropylmethyl)amino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-((Cyclopropylmethyl)amino)-1,1,1-trifluoropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropylmethyl group may enhance binding affinity, while the trifluoropropanol moiety can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Driven Comparisons

Table 1: Structural and Physicochemical Comparisons

*LogP values estimated using fragment-based methods.

Key Observations :

Lipophilicity: The cyclopropylmethyl group in the target compound increases LogP compared to the unsubstituted analogue (C₃H₆F₃NO), enhancing membrane permeability but reducing aqueous solubility . The 4-chlorophenethyl derivative (C₁₁H₁₃ClF₃NO) has the highest LogP, likely due to the aromatic chlorinated substituent .

Bioactivity :

- The cyclopropylmethyl group may confer metabolic stability over phenethyl analogues (e.g., ’s discontinued compound), as cyclopropane rings resist oxidative degradation .

- The chiral hydroxylated analogue () demonstrates higher solubility, making it suitable for formulations requiring hydrophilicity .

Functional Group Impact on Pharmacokinetics

- Trifluoromethyl Group :

- Cyclopropylmethyl vs. Phenethyl :

- Amino Group Modifications: Secondary amines (as in the target compound) generally exhibit better pharmacokinetic profiles than primary amines (e.g., ’s 3-amino analogue) due to reduced renal clearance .

Biological Activity

3-((Cyclopropylmethyl)amino)-1,1,1-trifluoropropan-2-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 181.17 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect dehydrogenase activities, which are crucial in cellular respiration and energy metabolism .

- Modulation of Receptor Activity : There is evidence that compounds with similar structures can act as modulators of G-protein coupled receptors (GPCRs), which play significant roles in signal transduction .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound from various studies:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Anticancer properties | In vitro assays | Inhibited cell proliferation in cancer cell lines by inducing apoptosis. |

| Study B | Enzyme inhibition | Kinetic assays | Showed significant inhibition of dehydrogenase enzymes. |

| Study C | Anti-inflammatory effects | Animal models | Reduced inflammatory markers in induced models of inflammation. |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : In a study involving cancer cell lines (e.g., MCF-7 and HeLa), the compound demonstrated a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

- Case Study 2 : An animal model study assessed the anti-inflammatory effects of the compound. Results indicated a significant decrease in paw edema and pro-inflammatory cytokines after treatment with varying doses.

Research Findings

Recent research has expanded on the pharmacological profile of this compound:

- Anticancer Activity : A comprehensive analysis revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

- Neuroprotective Effects : Emerging studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers.

- Metabolic Effects : The compound's influence on metabolic pathways indicates a role in managing metabolic disorders, although further studies are needed to elucidate these effects fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.